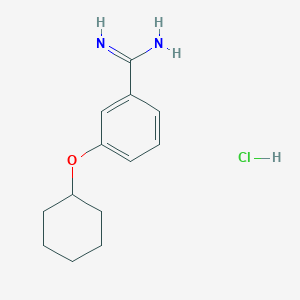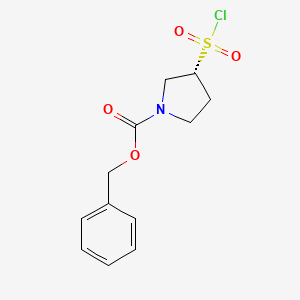![molecular formula C7H3ClFIN2 B1421486 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-90-4](/img/structure/B1421486.png)
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H3ClFIN2. It has a molecular weight of 296.47 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound is Fc1cnc2[nH]cc(I)c2c1Cl . This string represents a non-unique identifier for chemical substances, providing a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Transformations
- Synthesis of Fluoro-Pyrrolopyridine Derivatives : Thibault et al. (2003) discussed the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine using Balz-Schiemann reaction or lithium-halogen exchange from pyrrolopyridine N-oxide (Thibault et al., 2003).
- Formation of Chloro-Fluoropyrrolopyrimidine : Wang et al. (2004) achieved a 59% conversion to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor, and further transformations to develop various derivatives (Wang et al., 2004).
Reactivity and Structural Analysis
- Study on New Heterocycle Molecules : Murthy et al. (2017) synthesized and characterized a molecule structurally related to pyrrolopyridine and investigated its potential in drug development (Murthy et al., 2017).
- Halogenation Techniques : Le et al. (2021) developed a method for selective chlorination of pyrroloquinoxalines, a close relative of pyrrolopyridines, indicating similar potential methods for halogenation of pyrrolopyridines (Le et al., 2021).
Pharmaceutical and Biological Studies
- Docking and QSAR Studies for Kinase Inhibitors : Caballero et al. (2011) performed docking and QSAR studies on pyrrolopyridine derivatives for understanding their role as kinase inhibitors (Caballero et al., 2011).
- Synthesis for Pharmaceutical Intermediates : Wang et al. (2006) described a practical synthesis of a pharmaceutical intermediate based on pyrrolopyridine derivatives (Wang et al., 2006).
Advanced Material Applications
- Fluorescent Chemosensor Development : Maity et al. (2018) synthesized pyrrolopyridine-based fluorophores for high-selectivity sensing of Fe3+/Fe2+ ions, indicating its potential in sensor technologies (Maity et al., 2018).
Other Relevant Studies
- Charge Density Analysis : Hazra et al. (2012) conducted an experimental charge density analysis on 4-chloro-1H-pyrrolo[2,3-b]pyridine, offering insights into the electronic structure of related compounds (Hazra et al., 2012).
Wirkmechanismus
Target of Action
This compound is a part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
The presence of halogens (chlorine, fluorine, and iodine) in the compound suggests that it might interact with its targets through halogen bonding . The exact nature of these interactions and the resulting changes are subject to further investigation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.
Safety and Hazards
Zukünftige Richtungen
The compound and its derivatives have shown potential in cancer therapy, particularly in inhibiting the FGFR signaling pathway . This suggests that 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, could have future applications in the development of new cancer treatments .
Eigenschaften
IUPAC Name |
4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-6-3(9)1-11-7-5(6)4(10)2-12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIXDQQTKUFJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678431 | |
| Record name | 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-90-4 | |
| Record name | 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1421403.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)

![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)

![Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride](/img/structure/B1421409.png)
![5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole](/img/structure/B1421413.png)

![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)




![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)
